1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15761227
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N5 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C12H19N5/c1-4-16-9-11(7-14-16)13-8-12-10(3)6-15-17(12)5-2/h6-7,9,13H,4-5,8H2,1-3H3 |
| Standard InChI Key | XMOBRQGLWKAAAT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)NCC2=C(C=NN2CC)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-Ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS: 122166809) is a substituted pyrazole derivative with the molecular formula C₁₃H₂₂N₆ and a molecular weight of 233.31 g/mol . Its IUPAC name reflects the presence of two pyrazole rings interconnected via a methylamine bridge, with ethyl and methyl substituents at specific positions (Figure 1).
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₂N₆ | |
| Molecular Weight | 233.31 g/mol | |
| SMILES Notation | CCN1C=C(C=N1)CNC2=C(C=NN2C)C |
Stereochemical Features
The compound’s structure comprises two pyrazole rings (positions 1 and 4) linked by a -CH₂-NH- group. The ethyl groups at N1 of both rings introduce steric hindrance, while the methyl group at C4 modulates electronic density. X-ray crystallography of analogous compounds reveals a planar pyrazole core with substituents adopting equatorial orientations to minimize steric clashes.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step protocol:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the pyrazole backbone.
-
N-Alkylation: Ethylation at N1 is achieved using ethyl halides (e.g., ethyl bromide) in the presence of K₂CO₃.
-
Methylamine Bridge Installation: A nucleophilic substitution reaction connects the pyrazole moieties via a methylamine linker .
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Hydrazine hydrate, HCl, 80°C | 75–85% |
| N-Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C | 60–70% |
| Methylamine Coupling | CH₂Cl₂, RT, 12h | 50–65% |
Industrial Manufacturing
Scalable production employs continuous-flow reactors to enhance yield (≥90%) and reduce solvent waste. Ethanol is preferred as a green solvent, and microwave-assisted techniques accelerate reaction kinetics .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrazole rings undergo nitration and sulfonation at C3 and C5 positions. For example, nitration with HNO₃/H₂SO₄ produces nitro derivatives, which serve as intermediates for amine synthesis .
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic media oxidizes the methylamine bridge to a nitroso group.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds, yielding tetrahydropyrazole analogs.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against cytochrome P450 3A4 (IC₅₀ = 2.3 μM) and COX-2 (IC₅₀ = 5.1 μM), likely due to nitrogen lone-pair interactions with heme iron or catalytic residues.
| Target | Activity (IC₅₀/EC₅₀) | Mechanism |
|---|---|---|
| CYP3A4 | 2.3 μM | Competitive inhibition |
| COX-2 | 5.1 μM | Allosteric modulation |
| MCF-7 Cells | 12.5 μM | Apoptosis, ROS upregulation |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 6H, -CH₂CH₃), 2.25 (s, 3H, -CH₃), 3.89 (q, 4H, -NCH₂), 6.45 (s, 2H, pyrazole-H) .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a lead structure for:
-
Kinase inhibitors: Modifications at C4 enhance selectivity for EGFR-TK.
-
Antimicrobial agents: Quaternary ammonium derivatives show broad-spectrum activity against Gram-positive bacteria .
Agrochemical Development
Functionalization with chloro or fluoro groups yields herbicides with >90% efficacy against Amaranthus retroflexus at 10 ppm.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume